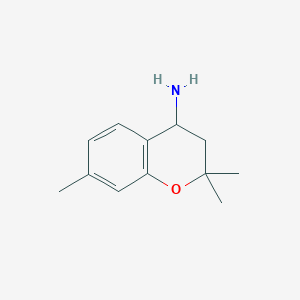

2,2,7-Trimethylchroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,7-trimethyl-3,4-dihydrochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8/h4-6,10H,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAPEEZAPOLFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(O2)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4R)-2,2,7-trimethylchroman-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4R)-2,2,7-trimethylchroman-4-amine is a chiral amine derivative built upon the chroman scaffold, a privileged structure in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, stereochemistry, synthesis, and potential applications, with a particular focus on its relevance in drug discovery and development. By synthesizing data from structurally similar compounds and established chemical principles, this guide aims to serve as a foundational resource for researchers working with this and related molecules.

Introduction: The Significance of the Chroman Moiety

The chroman ring system, a bicyclic ether, is a core structural motif in a vast array of biologically active natural products and synthetic compounds. Its presence in molecules like vitamin E (α-tocopherol) underscores its importance in biological systems.[1] The rigid, conformationally defined structure of the chroman scaffold makes it an attractive building block in medicinal chemistry, allowing for the precise spatial orientation of functional groups. The introduction of an amine group, particularly a chiral amine, at the C4 position, as in (4R)-2,2,7-trimethylchroman-4-amine, opens avenues for developing novel therapeutic agents with specific stereochemical interactions with biological targets.[2] Derivatives of chroman-4-amine have been explored for their potential in various therapeutic areas, highlighting the versatility of this chemical class.[3]

Physicochemical and Spectroscopic Properties

While specific experimental data for (4R)-2,2,7-trimethylchroman-4-amine is not widely available, its properties can be reliably inferred from its constituent parts and data from analogous structures.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (4R)-2,2,7-trimethylchroman-4-amine. These values are calculated based on its structure and are useful for predicting its behavior in various experimental settings.

| Property | Predicted Value | Reference/Analogue |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | [4] |

| XLogP3-AA (Lipophilicity) | ~2.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 35.3 Ų | [4] |

These properties are based on the analogue (2R,4R)-2-ethyl-2-methyl-chroman-4-amine and are expected to be very similar for the target compound.

Spectroscopic Characterization (Predicted)

The structural features of (4R)-2,2,7-trimethylchroman-4-amine suggest the following characteristic spectroscopic signatures:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral nature of the molecule. Key signals would include:

-

Aromatic protons on the benzene ring.

-

A singlet for the C7-methyl group.

-

Two singlets for the gem-dimethyl groups at C2.

-

Diastereotopic protons of the methylene group at C3.

-

A characteristic signal for the proton at the C4 chiral center, coupled to the C3 protons.

-

A broad singlet for the amine protons, which may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for all 12 carbon atoms, including the three methyl groups, the quaternary C2 carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the amine and aromatic functionalities:

-

N-H Stretching: As a primary amine, two bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5]

-

N-H Bending: A bending vibration for the primary amine should be observable in the 1650-1580 cm⁻¹ region.[5]

-

C-N Stretching: The C-N stretching of the aliphatic amine would appear in the 1250–1020 cm⁻¹ range.[5]

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 191. Subsequent fragmentation would likely involve the loss of the amine group and cleavage of the chroman ring.

Stereochemistry: A Critical Determinant of Biological Activity

The stereochemistry of (4R)-2,2,7-trimethylchroman-4-amine is a crucial aspect influencing its interaction with chiral biological macromolecules. The molecule possesses a stereocenter at the C4 position, leading to the existence of two enantiomers: (4R) and (4S).

The "R" configuration at C4 dictates a specific three-dimensional arrangement of the amine group relative to the chroman ring system. This defined stereochemistry is fundamental to its potential as a chiral building block or a pharmacologically active agent, as different enantiomers of a drug can exhibit vastly different potencies and even opposing biological effects.[6] The dihydropyran ring of the chroman moiety typically adopts a half-chair conformation, and the orientation of the substituent at C4 (axial vs. equatorial) will be influenced by the stereochemistry and steric interactions within the molecule.[2]

Synthesis and Chiral Resolution

The synthesis of racemic 2,2,7-trimethylchroman-4-amine can be approached through several synthetic strategies, often starting from a corresponding ketone. The subsequent resolution of the racemic mixture is a critical step to obtain the desired (4R)-enantiomer.

General Synthetic Approach for Racemic 2,2,7-trimethylchroman-4-amine

A plausible synthetic route to the racemic amine involves the following key transformations, as adapted from methodologies for similar chroman structures.[7]

-

Synthesis of the Ketone Precursor (2,2,7-trimethylchroman-4-one): This can be achieved through various methods, such as the Fries rearrangement of a suitable phenyl acetate derivative followed by cyclization.

-

Reductive Amination of the Ketone: The ketone can be converted to the racemic amine via reductive amination. This one-pot reaction typically involves treating the ketone with an amine source (e.g., ammonia or an ammonium salt) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation).

Alternatively, a stepwise approach can be employed:

-

Reduction of the Ketone: The ketone is first reduced to the corresponding alcohol (2,2,7-trimethylchroman-4-ol) using a reducing agent like sodium borohydride (NaBH₄).[7]

-

Conversion to a Leaving Group: The resulting alcohol is then converted into a good leaving group, for instance, by mesylation with mesyl chloride to form the mesylate.[7]

-

Amination: The mesylate undergoes nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction) to yield the racemic amine.[7]

Caption: Stepwise synthesis of racemic 2,2,7-trimethylchroman-4-amine.

Chiral Resolution

The separation of the racemic amine into its individual enantiomers is paramount for its use in stereospecific applications. Several techniques can be employed for this purpose:

-

Classical Resolution via Diastereomeric Salt Formation: This is a widely used method where the racemic amine is treated with a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[8] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the enantiomerically pure amine. Common chiral acids used for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

Caption: Workflow for classical chiral resolution of an amine.

-

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[9] This method can provide high enantiomeric purity and is amenable to scale-up. The choice of the chiral column and mobile phase is critical for achieving good separation.

Exemplary Protocol: Chiral Resolution by Diastereomeric Salt Formation

-

Salt Formation: Dissolve one equivalent of racemic 2,2,7-trimethylchroman-4-amine in a suitable solvent (e.g., ethanol or methanol). Add a solution of 0.5 equivalents of a chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same solvent.

-

Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Enantiomer Liberation: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) to deprotonate the amine.

-

Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.

Applications in Research and Drug Development

The (4R)-2,2,7-trimethylchroman-4-amine scaffold is a valuable building block in several areas of chemical and pharmaceutical research.

-

Chiral Auxiliary and Ligand Synthesis: The defined stereochemistry of the amine makes it a candidate for use as a chiral auxiliary in asymmetric synthesis or as a precursor for chiral ligands in metal-catalyzed reactions.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial low-affinity binders to biological targets. The chroman core provides a rigid anchor, while the amine group offers a vector for growing the fragment into a more potent lead compound.

-

Lead Optimization in Medicinal Chemistry: The chroman-amine motif can be incorporated into larger molecules to improve their pharmacological properties. For instance, it can be used to introduce conformational rigidity, modulate lipophilicity, or establish key hydrogen bonding interactions with a target protein. The structural similarity to intermediates of potent drugs like the anti-HIV agent lenacapavir suggests its potential utility in the synthesis of complex pharmaceuticals.[7][10]

Safety and Handling

While a specific safety data sheet (SDS) for (4R)-2,2,7-trimethylchroman-4-amine is not available, general precautions for handling amine compounds should be followed. Amines can be corrosive, irritants, and may be harmful if swallowed or absorbed through the skin.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

(4R)-2,2,7-trimethylchroman-4-amine represents a chiral building block with significant potential in synthetic and medicinal chemistry. Its rigid framework and stereodefined amine group make it an attractive starting point for the development of novel chiral ligands and therapeutic agents. While further experimental characterization is needed to fully elucidate its properties, the principles and methodologies outlined in this guide provide a solid foundation for researchers to work with and explore the applications of this promising molecule. Future research efforts could focus on the development of efficient asymmetric syntheses to directly access the (4R)-enantiomer, as well as the exploration of its utility in the synthesis of new biologically active compounds.

References

-

PubChem. (2R,4R)-2-ethyl-2-methyl-chroman-4-amine | C12H17NO. PubChem. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

ChemRxiv. (2022). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. ChemRxiv. [Link]

-

afl. (n.d.). SAFETY DATA SHEET. [Link]

-

MDPI. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. [Link]

- Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

Kern County. (2018). SAFETY DATA SHEET DREXEL DE-AMINE 4. Kern County. [Link]

-

LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. [Link]

-

7-Methylchroman-4-amine | 742679-35-2. (2023). [Link]

-

LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts. [Link]

-

PubChem. (2R,4S)-2-ethylchroman-4-amine | C11H15NO. PubChem. [Link]

-

National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. [Link]

-

Loveland Products, Inc. (2016). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Loveland Products, Inc. [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

-

PubChem. (S)-8-Methylchroman-4-amine | C10H13NO. PubChem. [Link]

-

ResearchGate. (n.d.). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. University of Colorado Boulder. [Link]

-

PubChem. 1,4-Cyclohexanedimethanamine | C8H18N2. PubChem. [Link]

- Google Patents. (n.d.). EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol.

-

Beilstein Archives. (2021). Chiral Isothiourea-Catalyzed Kinetic Resolution of 4-Hydroxy[2.2]paracyclophane. Beilstein Archives. [Link]

-

PubChem. (2R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chromen-6-ol | C29H48O2. PubChem. [Link]

-

PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]

-

PubChem. 4-Amino-7-chloroquinoline | C9H7ClN2. PubChem. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

Sources

- 1. (2R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chromen-6-ol | C29H48O2 | CID 10574579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]

- 4. (2R,4R)-2-ethyl-2-methyl-chroman-4-amine | C12H17NO | CID 96581536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cms9files.revize.com [cms9files.revize.com]

- 12. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 13. darlington.sc.safeschoolssds.com [darlington.sc.safeschoolssds.com]

- 14. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 2,2,7-Trimethylchroman-4-amine

Introduction: The Significance of Chroman Scaffolds in Drug Discovery

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds, including tocopherols (Vitamin E) and various synthetic therapeutic agents. The precise substitution pattern on this heterocyclic framework is critical to its pharmacological activity, making unambiguous structural elucidation a cornerstone of drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to confirm the structure of a novel chroman derivative, 2,2,7-trimethylchroman-4-amine.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures, delving into the scientific rationale behind the selection of experiments and the interpretation of the resulting data. The workflow described herein is designed to be a self-validating system, where each piece of analytical data corroborates the others, leading to a confident and complete structural assignment.

A Proposed Synthetic Pathway

While various synthetic routes to chroman derivatives exist, a plausible approach to 2,2,7-trimethylchroman-4-amine could involve a multi-step synthesis starting from a substituted phenol. A potential, though not definitively published, pathway is outlined below. The elucidation process that follows would be essential to confirm the outcome of such a synthesis.

Caption: A plausible synthetic route to the target molecule.

The Elucidation Workflow: A Multi-faceted Analytical Approach

The structural elucidation of an unknown compound is a puzzle. Each analytical technique provides a different piece of information, and only by combining them can the full picture be revealed. Our workflow is designed to be systematic, starting with broad-stroke information and progressively refining our understanding of the molecule's architecture.

Caption: The logical workflow for structural elucidation.

Part 1: Determining the Molecular Formula with Mass Spectrometry

Mass spectrometry (MS) is the initial and one of the most crucial steps, providing the molecular weight and, with high resolution, the elemental composition of the analyte.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain an accurate mass measurement of the molecular ion.

-

Data Processing: Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.

Expected Results and Interpretation

For 2,2,7-trimethylchroman-4-amine (C₁₂H₁₇NO), the expected monoisotopic mass is 191.1310 u. HRMS should provide a measured mass very close to this value. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target molecule.[2]

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₇NO |

| Calculated Monoisotopic Mass | 191.1310 u |

| Expected [M+H]⁺ | 192.1383 u |

The fragmentation pattern in a tandem MS (MS/MS) experiment can also provide valuable structural information.[1] For our target molecule, we would anticipate characteristic losses, such as the loss of a methyl group or fragmentation of the heterocyclic ring.

Part 2: Identifying Functional Groups with Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Absorptions and Interpretation

The IR spectrum of 2,2,7-trimethylchroman-4-amine is expected to show several key absorptions that are indicative of its structure.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Primary Amine) | 3400-3250 | Two sharp bands (asymmetric and symmetric stretches)[2][4] |

| C-H Stretch (Aliphatic) | 2960-2850 | Strong, sharp bands |

| C-H Stretch (Aromatic) | 3100-3000 | Weaker, sharp bands |

| N-H Bend (Primary Amine) | 1650-1580 | Medium to strong, sharp band[4] |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands |

| C-O Stretch (Aryl Ether) | 1270-1200 | Strong, sharp band |

| C-N Stretch (Aliphatic Amine) | 1250-1020 | Medium to weak band[4] |

The presence of two distinct N-H stretching bands is a strong indicator of a primary amine.[2] The C-O stretch of the aryl ether within the chroman ring is also a key diagnostic feature.

Part 3: Assembling the Molecular Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:

-

¹H NMR

-

¹³C NMR (with DEPT-135)

-

²D COSY (Correlation Spectroscopy)

-

²D HSQC (Heteronuclear Single Quantum Coherence)

-

²D HMBC (Heteronuclear Multiple Bond Correlation)

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain high-quality spectra for analysis.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons of each type), and their multiplicity (due to coupling with neighboring protons).

Predicted ¹H NMR Chemical Shifts for 2,2,7-Trimethylchroman-4-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~6.8 | d | 1H |

| H-6 | ~6.7 | dd | 1H |

| H-8 | ~6.9 | d | 1H |

| H-4 | ~4.0 | t | 1H |

| H-3 (axial) | ~1.8 | m | 1H |

| H-3 (equatorial) | ~2.1 | m | 1H |

| 2-CH₃ (gem-dimethyl) | ~1.3 | s | 6H |

| 7-CH₃ | ~2.2 | s | 3H |

| 4-NH₂ | ~1.5 (broad) | s | 2H |

Note: These are predicted values based on known data for similar chroman structures and may vary slightly.[7][8]

The aromatic protons (H-5, H-6, H-8) will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The diastereotopic protons at the C-3 position are expected to have different chemical shifts and will show both geminal and vicinal coupling. The amine protons often appear as a broad singlet and their signal will disappear upon addition of D₂O.[2]

¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum, often acquired with a DEPT-135 experiment, reveals the number of different carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Chemical Shifts for 2,2,7-Trimethylchroman-4-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-2 | ~75 | Quaternary (no signal) |

| C-3 | ~35 | CH₂ (negative) |

| C-4 | ~50 | CH (positive) |

| C-4a | ~148 | Quaternary (no signal) |

| C-5 | ~120 | CH (positive) |

| C-6 | ~128 | CH (positive) |

| C-7 | ~135 | Quaternary (no signal) |

| C-8 | ~117 | CH (positive) |

| C-8a | ~150 | Quaternary (no signal) |

| 2-CH₃ (gem-dimethyl) | ~25 | CH₃ (positive) |

| 7-CH₃ | ~20 | CH₃ (positive) |

Note: Predicted values based on known data for similar chroman structures.[8][9]

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within the molecule.

-

COSY: This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. We would expect to see correlations between H-4 and the H-3 protons, and between the H-3 protons themselves. In the aromatic region, H-5 would show a correlation to H-6, and H-6 to H-5 and H-8.

-

HSQC: This experiment correlates protons directly to the carbons they are attached to.[10] It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

-

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away.[11] This is arguably the most important experiment for piecing together the molecular skeleton.

Caption: Expected key HMBC correlations for structure confirmation.

Part 4: Absolute Confirmation with X-ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.[14]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths and angles.

The resulting crystal structure would provide definitive confirmation of the connectivity established by NMR and would also reveal the conformation of the chroman ring in the solid state.[15]

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of a novel molecule like 2,2,7-trimethylchroman-4-amine requires a logical and multi-pronged analytical strategy. By systematically employing mass spectrometry, infrared spectroscopy, a suite of NMR experiments, and potentially X-ray crystallography, a complete and self-validating picture of the molecule's architecture can be constructed. Each technique provides a layer of evidence that, when combined, leads to an unassailable structural assignment. This rigorous approach is fundamental to ensuring the scientific integrity of research and development in the pharmaceutical sciences.

References

-

Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman. (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. (2018, July 17). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

The NMR Spectra of Some Chroman Derivatives. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 24, 2026, from [Link]

-

The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. A facile method of double bond location. (n.d.). Scilit. Retrieved January 24, 2026, from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved January 24, 2026, from [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of 2-(4-methyl-7-hydroxycoumarin)-4-(4-flouro-3-chloroamino)-6-(arylamino)-s-triazine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 24, 2026, from [Link]

-

An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. (2025, March 6). ChemRxiv. Retrieved January 24, 2026, from [Link]

-

Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Preparation of N ‐(1,7,7‐Trimethylbicyclo[2.2.1]heptan‐2‐ylidene)nitramide. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved January 24, 2026, from [Link]

-

Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 24, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. (2022, July 20). MDPI. Retrieved January 24, 2026, from [Link]

-

Liquid Chromatography-Mass Spectrometry to Monitor the Labeling Process Stability and Identify Derivatives during the Preparation of 188Re-MN-16ET: A Radiopharmaceutical for Hepatoma. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

spectroscopy infrared alcohols and amines. (2018, August 14). YouTube. Retrieved January 24, 2026, from [Link]

-

Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MSn. (2018, December 6). PubMed. Retrieved January 24, 2026, from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 3). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

x-ray crystallography & cocrystals of targets & ligands. (2023, November 27). YouTube. Retrieved January 24, 2026, from [Link]

-

Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. (n.d.). International Union of Crystallography. Retrieved January 24, 2026, from [Link]

Sources

- 1. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2,7-Trimethylchroman-4-amine molecular weight and formula

An In-Depth Technical Guide to 2,2,7-Trimethylchroman-4-amine: Properties, Synthesis, and Analytical Characterization

Introduction

The chroman scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including tocopherols (Vitamin E) and various synthetic molecules with therapeutic potential. The introduction of an amine functionality at the 4-position creates the chroman-4-amine backbone, a structural motif of significant interest in medicinal chemistry and drug development. These compounds serve as valuable building blocks for the synthesis of more complex molecules targeting a range of biological pathways. This guide provides a detailed technical overview of a specific derivative, 2,2,7-Trimethylchroman-4-amine, focusing on its fundamental properties, plausible synthetic strategies, and the analytical methodologies required for its characterization.

Physicochemical and Structural Properties

2,2,7-Trimethylchroman-4-amine is a substituted chroman derivative. The core structure consists of a dihydropyran ring fused to a benzene ring, with gem-dimethyl groups at the 2-position, a methyl group at the 7-position, and a primary amine at the 4-position. The hydrochloride salt of this compound is a common form for handling and storage.

| Property | Value | Source |

| Chemical Formula (Free Base) | C12H17NO | Inferred from salt |

| Molecular Weight (Free Base) | 191.30 g/mol | Calculated |

| Chemical Formula (HCl Salt) | C12H18ClNO | [1] |

| Molecular Weight (HCl Salt) | 227.74 g/mol | [1] |

| Stereochemistry | Racemic | [2] |

| Physical Form (HCl Salt) | Solid | [2] |

| LogP (Computed) | 2.50 | [2] |

| CAS Number (HCl Salt) | 1185300-28-0 | [1][2] |

Synthetic Strategies and Mechanistic Considerations

While a specific, dedicated synthesis for 2,2,7-trimethylchroman-4-amine is not extensively documented in publicly available literature, its synthesis can be logically derived from established methodologies for constructing the chroman-4-amine scaffold. The most common and industrially scalable approach involves the synthesis of a precursor ketone, 2,2,7-trimethylchroman-4-one, followed by its conversion to the target amine.

Synthesis of the Chroman-4-one Precursor

The foundational step is the construction of the chroman ring system. This is typically achieved via a reaction between a substituted phenol (in this case, m-cresol) and an α,β-unsaturated carbonyl compound or its equivalent. The gem-dimethyl substitution at the C2 position directs the use of reagents like 3-methyl-2-butenoic acid or isobutyraldehyde.

Conversion of Ketone to Amine

The transformation of the chroman-4-one to the corresponding chroman-4-amine is a critical step that can be accomplished through several robust methods. The choice of method often depends on the desired scale, stereochemical control (if required), and available reagents.

-

Reductive Amination: This is arguably the most direct and widely used method. The ketone is reacted with an ammonia source (such as ammonia, ammonium acetate, or hydroxylamine) in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an imine or oxime intermediate, which is then reduced to the primary amine.

-

Causality: Using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) is advantageous as they are selective for the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct. Catalytic hydrogenation over a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) is also a highly effective and clean alternative, often favored in process chemistry.[3]

-

-

Oxime Formation and Reduction: A two-step alternative involves the initial conversion of the ketone to an oxime using hydroxylamine hydrochloride.[4] The isolated oxime is then reduced to the primary amine.

-

Causality: This method provides a stable intermediate (the oxime) that can be purified before the final reduction step. A variety of reducing agents can be employed for the oxime reduction, including catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of a transition metal catalyst.

-

The overall synthetic logic is depicted in the workflow below.

Potential Applications in Drug Discovery

The chroman-4-amine scaffold is a versatile template in drug design. The amine handle provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Amines are fundamental functional groups in a vast number of pharmaceuticals due to their ability to form salts, improving solubility and bioavailability, and to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Chroman-based structures have been investigated for a wide range of activities, and the introduction of the amine at the 4-position can modulate these properties or introduce new ones. While specific data for 2,2,7-trimethylchroman-4-amine is limited, related structures are explored for their potential as:

-

Antipsychotic agents : As seen in the complex structure of Cariprazine, which contains a cyclohexylamine derivative, amine-containing cyclic structures are key in CNS-targeting drugs.[5]

-

Antiviral agents : The anti-HIV drug Lenacapavir incorporates a complex amine fragment, highlighting the importance of chiral amines in modern antiviral drug design.[3][6][7]

-

Enzyme inhibitors : The amine can serve as an anchor point to interact with key residues in an enzyme's active site.

The development of efficient and scalable synthetic routes to chiral amines is a major focus in the pharmaceutical industry, often leveraging biocatalysis (e.g., transaminases) or asymmetric catalysis to achieve high enantiomeric purity.[3][8]

Analytical and Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2,2,7-trimethylchroman-4-amine. A multi-technique approach ensures a self-validating system of analysis.

-

Chromatography (Purity Assessment) :

-

Thin-Layer Chromatography (TLC) : Used for rapid reaction monitoring and preliminary purity checks.

-

High-Performance Liquid Chromatography (HPLC) : The primary technique for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is typically employed.

-

-

Mass Spectrometry (MS) :

-

Provides definitive confirmation of the molecular weight. Electrospray ionization (ESI) is a suitable technique, which will show the protonated molecule [M+H]+ at m/z corresponding to the molecular weight of the free base (191.30 Da).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will confirm the proton environment. Expected signals would include aromatic protons, a signal for the C4 amine proton, signals for the methylene protons at C3, and distinct singlets for the three methyl groups (two at C2 and one at C7).

-

¹³C NMR : Will show the number of unique carbon atoms, confirming the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC) : Used to definitively assign proton and carbon signals and confirm connectivity within the molecule.

-

-

Infrared (IR) Spectroscopy :

-

Useful for identifying key functional groups. Expected stretches would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹) and C-N stretching.

-

Experimental Protocol: Representative Synthesis via Reductive Amination

The following protocol is a representative, field-proven methodology for the synthesis of a chroman-4-amine from its corresponding ketone.

Objective: To synthesize 2,2,7-trimethylchroman-4-amine from 2,2,7-trimethylchroman-4-one.

Materials:

-

2,2,7-trimethylchroman-4-one (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH3CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,2,7-trimethylchroman-4-one (1.0 eq) and ammonium acetate (10 eq).

-

Dissolution: Dissolve the solids in methanol (approx. 0.2 M concentration relative to the ketone).

-

Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes. Cool the mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Rationale: The initial stirring with ammonium acetate facilitates the formation of the iminium ion equilibrium. The subsequent addition of the mild reducing agent, NaBH3CN, at a controlled temperature selectively reduces the iminium ion as it forms.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

-

Workup - Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 1 hour.

-

Workup - Basification and Extraction: Basify the aqueous solution by adding saturated NaHCO3 solution until pH > 8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of MeOH).

-

Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure 2,2,7-trimethylchroman-4-amine.

-

Characterization: Confirm the structure and purity of the final product using HPLC, MS, and NMR as described in the analytical workflow.

Conclusion

2,2,7-Trimethylchroman-4-amine represents a valuable chemical entity with potential applications as a building block in the development of novel therapeutics. Its synthesis can be reliably achieved through established chemical transformations, primarily involving the reductive amination of a chroman-4-one precursor. A thorough understanding of its physicochemical properties, combined with a robust analytical workflow, is paramount for its effective use in a research and development setting. The methodologies and principles outlined in this guide provide a comprehensive framework for the synthesis, purification, and characterization of this and related chroman-4-amine derivatives.

References

-

MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

-

Medicines for All Institute. Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir. Available from: [Link]

-

National Center for Biotechnology Information. (S)-8-Methylchroman-4-amine | C10H13NO. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (2R,4S)-2-ethylchroman-4-amine | C11H15NO. PubChem. Available from: [Link]

-

Universidad de Zaragoza. Analytical strategies for the determination of biogenic amines in dairy products. Available from: [Link]

-

ResearchGate. Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Available from: [Link]

-

MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available from: [Link]

-

Wikipedia. Cyclohexylamine. Available from: [Link]

-

Organic Syntheses. Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Available from: [Link]

-

International Journal of Scientific Research and Technology. Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. Available from: [Link]

-

National Center for Biotechnology Information. 2-Methylpyrimidin-4-amine | C5H7N3. PubChem. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

National Center for Biotechnology Information. (2R,4R)-2-ethyl-2-methyl-chroman-4-amine | C12H17NO. PubChem. Available from: [Link]

- Google Patents. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.

-

ChemRxiv. A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. Available from: [Link]

-

Chemsrc. 7-(trifluoromethyl)chroman-4-amine | CAS#:704208-25-3. Available from: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. You are being redirected... [hit2lead.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. orgsyn.org [orgsyn.org]

- 5. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,2,7-Trimethylchroman-4-amine: Nomenclature, Synthesis, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,2,7-trimethylchroman-4-amine, a substituted chroman derivative of interest to researchers and professionals in drug development. The document elucidates the compound's nomenclature, proposes a detailed synthetic pathway, and explores its potential pharmacological relevance based on the activities of structurally related molecules.

Nomenclature and Chemical Identity

The precise chemical identity of a molecule is fundamental for scientific communication and reproducibility. This section outlines the IUPAC name and known synonyms for the target compound.

IUPAC Name

The systematic IUPAC name for the free base form of the compound is 2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-amine . This name is derived from the core heterocyclic system, "chroman," which is systematically named 3,4-dihydro-2H-1-benzopyran. The substituents are numbered according to the standard rules for this ring system.

A commercially available form of this compound is its hydrochloride salt, identified as (2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride [1].

Synonyms and Identifiers

While specific synonyms for the free base are not widely documented, the following identifiers are associated with its hydrochloride salt:

Chemical Structure

The chemical structure of 2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-amine is depicted below.

Figure 1: Chemical structure of 2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-amine.

Physicochemical Properties

A summary of the key physicochemical properties of the hydrochloride salt is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO · HCl | [1] |

| Molecular Weight | 228 g/mol | [1] |

| LogP | 2.50 | [1] |

| Stereochemistry | Racemic | [1] |

| Physical Form | Solid | [1] |

Synthesis of 2,2,7-Trimethylchroman-4-amine

The synthesis of 2,2,7-trimethylchroman-4-amine can be logically approached through a two-step process: the formation of the corresponding chroman-4-one precursor, followed by its conversion to the target amine. Chroman-4-ones are versatile intermediates in the synthesis of a wide range of bioactive molecules.[2][3][4]

Step 1: Synthesis of 2,2,7-Trimethylchroman-4-one

The synthesis of the ketone intermediate, 2,2,7-trimethylchroman-4-one, can be achieved via a one-pot reaction from 1-(2-hydroxyaryl)ethanones.[5] A plausible route starting from 3-methylphenol is outlined below.

Protocol:

-

Friedel-Crafts Acylation: React 3-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group, primarily at the para position to the hydroxyl group, yielding 1-(2-hydroxy-4-methylphenyl)ethanone.

-

Reaction with a Methyl Grignard Reagent: Treat the resulting acetophenone with an excess of a methyl Grignard reagent (e.g., methylmagnesium iodide). This will lead to the formation of a tertiary alcohol.

-

Acid-Catalyzed Cyclization: Subsequent treatment with a dilute acid, such as sulfuric acid, will catalyze the dehydration of the tertiary alcohol and facilitate an intramolecular Michael addition to form the chroman-4-one ring system.

Step 2: Reductive Amination to Yield 2,2,7-Trimethylchroman-4-amine

Reductive amination is a widely employed and efficient method for converting ketones and aldehydes into amines.[6][7][8] This process involves the reaction of the carbonyl compound with an amine source to form an intermediate imine or enamine, which is then reduced in situ.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,2,7-trimethylchroman-4-one in a solvent such as methanol or 1,2-dichloroethane.

-

Amine Source: Add an amine source. For the synthesis of a primary amine, ammonium acetate or a solution of ammonia in methanol can be used.

-

Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the reduction of the iminium ion in the presence of the ketone.[6]

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography or crystallization to yield the desired 2,2,7-trimethylchroman-4-amine.

Figure 2: Proposed synthetic workflow for 2,2,7-trimethylchroman-4-amine.

Potential Applications in Drug Discovery and Development

While specific biological activities for 2,2,7-trimethylchroman-4-amine are not extensively reported in the literature, the chroman scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[9][10][11] Derivatives of chroman-4-one and related structures have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][9][11][12][13]

Anticancer Potential

Substituted chroman-4-ones have shown significant cytotoxic activity against various cancer cell lines.[3][12] The introduction of different substituents on the chroman ring system can modulate this activity. The trimethyl substitution pattern of the target compound could influence its lipophilicity and steric interactions with biological targets, potentially leading to novel anticancer properties.

Sirtuin Inhibition

Functionalized 2-alkyl substituted chroman-4-one derivatives have been developed as selective inhibitors of the Sirtuin 2 (Sirt2) enzyme, which is implicated in neurodegenerative diseases and cancer.[12][14] Some of these derivatives have demonstrated the ability to reduce the proliferation of breast and lung cancer cells.[12] The structural features of 2,2,7-trimethylchroman-4-amine make it a candidate for investigation as a potential modulator of sirtuin activity.

Antimicrobial and Antiviral Activity

Various chroman and chromone derivatives have been evaluated for their antimicrobial and antiviral properties.[2][9][10] The chroman-4-one scaffold itself is recognized for its broad-spectrum antimicrobial potential.[2] Therefore, 2,2,7-trimethylchroman-4-amine could be a valuable starting point for the development of new anti-infective agents.

Conclusion

2,2,7-Trimethylchroman-4-amine is a structurally interesting derivative of the pharmacologically significant chroman scaffold. While direct biological data for this specific compound is sparse, its synthesis is feasible through established chemical methodologies, primarily via the reductive amination of the corresponding chroman-4-one. The known biological activities of related chroman derivatives suggest that 2,2,7-trimethylchroman-4-amine and its analogs represent a promising area for further investigation in the fields of oncology, neurodegenerative disease, and infectious disease research. This guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis and biological evaluation of this and related compounds.

References

-

Gomes, A. C. F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(14), 5369. Available from: [Link]

-

Larsson, A. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available from: [Link]

-

O'Connell, K. M. G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6893-6904. Available from: [Link]

-

Gomes, A. C. F., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. Pharmaceuticals, 16(10), 1433. Available from: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

-

Mingaleva, A. V., et al. (2023). Efficient one-pot synthesis of 2-(2-hydroxyaryl)-2,4,4-trimethylchromanes from 1-(2-hydroxyaryl)ethanones. Mendeleev Communications, 33(5), 675-676. Available from: [Link]

-

Kumar, D., et al. (2020). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 13(10), 4945-4951. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Soni, H., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1615-1634. Available from: [Link]

-

Wikipedia. (2023). Reductive amination. Available from: [Link]

-

Ghanbarimasir, Z., et al. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic & Medicinal Chemistry, 23(10), 2283-2294. Available from: [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.mathnet.ru [m.mathnet.ru]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Making sure you're not a bot! [gupea.ub.gu.se]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of Substituted Chroman-4-amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of substituted chroman-4-amines. It delves into the foundational chemistries that enabled the synthesis of their precursors, the chroman-4-ones, and details the pivotal transformations leading to the desired 4-amino derivatives. Key synthetic strategies, including reductive amination and multi-step sequences involving oxime intermediates, are presented with detailed experimental protocols. Furthermore, this guide explores the structure-activity relationships (SAR) that have driven the optimization of these compounds for various therapeutic targets, particularly within the central nervous system. Special emphasis is placed on the development of stereoselective synthetic methods to access specific isomers, a critical aspect for enhancing pharmacological activity and reducing off-target effects.

Introduction: The Emergence of a Privileged Scaffold

The chroman framework, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic interest[1]. The introduction of a substituted amino group at the 4-position of the chroman ring gives rise to substituted chroman-4-amines, a class of compounds that has proven to be a rich source of pharmacological agents. The journey to unlocking the therapeutic potential of these molecules began with the exploration of their ketone precursors, the chroman-4-ones. These ketones have served as versatile intermediates, allowing for a diverse range of chemical modifications and subsequent introductions of the crucial amine functionality[1][2]. The structural rigidity of the chroman scaffold, combined with the ability to introduce a variety of substituents at multiple positions, has made it an attractive template for the design of targeted therapies.

Historical Perspective and Key Milestones

The history of substituted chroman-4-amines is intrinsically linked to the development of synthetic routes to chroman-4-ones. Early methods for constructing the chroman-4-one core involved reactions such as the intramolecular Friedel-Crafts acylation of 3-(phenoxy)propanoic acids[3]. Another classical approach has been the one-step reaction between α,β-unsaturated acids and thiophenols, although this method often resulted in low yields[3].

A significant advancement in chroman-4-one synthesis came with the utilization of a base-promoted crossed aldol condensation of 2'-hydroxyacetophenones with appropriate aldehydes, followed by an intramolecular oxa-Michael addition[4]. This methodology, often enhanced by microwave irradiation, has provided an efficient pathway to a wide variety of 2-substituted chroman-4-ones[4][5].

The conversion of these chroman-4-one intermediates to the corresponding 4-amino derivatives marked a pivotal step in the exploration of their pharmacological potential. One of the earliest and most straightforward methods for this transformation is the Leuckart-Wallach reaction . This reaction utilizes formamide or ammonium formate to achieve reductive amination of the ketone in a one-pot process, typically at high temperatures[6][7]. Although effective, the harsh reaction conditions can limit its applicability to sensitive substrates[6]. A more detailed historical account of the Leuckart reaction reveals its discovery in 1885 and its subsequent application in the synthesis of various amines[7].

Later, more versatile and milder methods for reductive amination became the cornerstone for the synthesis of chroman-4-amines. These methods typically involve the formation of an intermediate imine or enamine, followed by reduction with agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Synthetic Methodologies for Substituted Chroman-4-amines

The synthesis of substituted chroman-4-amines primarily relies on the chemical manipulation of the corresponding chroman-4-ones. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Synthesis of Chroman-4-one Precursors

A robust synthesis of the chroman-4-one scaffold is the critical first step. A widely adopted and efficient method is the microwave-assisted aldol condensation followed by intramolecular cyclization.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones [4]

-

Step 1: Reaction Setup: To a 0.4 M solution of the appropriately substituted 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

-

Step 2: Microwave Irradiation: Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

-

Step 3: Work-up: After cooling, dilute the mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.

-

Step 4: Purification: Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-alkyl-chroman-4-one.

Causality Behind Experimental Choices: The use of microwave irradiation significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating. DIPA acts as a base to facilitate the initial aldol condensation. The aqueous work-up is essential to remove unreacted starting materials, the base, and any salts formed during the reaction.

Reductive Amination of Chroman-4-ones

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.

Workflow for Reductive Amination

Caption: General workflow for the reductive amination of a chroman-4-one.

Experimental Protocol: General Procedure for Reductive Amination

-

Step 1: Imine Formation: Dissolve the substituted chroman-4-one (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.

-

Step 2: Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

-

Step 3: Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.

-

Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of both the imine formation and the subsequent reduction can be monitored by TLC or LC-MS, ensuring the reaction proceeds to completion before work-up. The choice of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the iminium ion without reducing the starting ketone.

Stereoselective Synthesis of Chroman-4-amines

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize specific isomers of substituted chroman-4-amines is of paramount importance. A notable approach involves the asymmetric reduction of a chroman-4-one to a chiral alcohol, followed by conversion to the amine with retention or inversion of stereochemistry.

Asymmetric Synthesis of Chiral 4-Aminochroman Derivatives [8]

This multi-step approach provides access to enantiomerically pure 4-aminochromans.

Caption: Multi-step asymmetric synthesis of a chiral 4-aminochroman.

Experimental Protocol: Asymmetric Synthesis of 4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans [8]

-

Step 1: Asymmetric Reduction: To a solution of the 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-one in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), add a catalytic amount of Corey's oxazaborolidine followed by the slow addition of borane (BH₃). This step yields the corresponding chiral 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ol with high enantioselectivity.

-

Step 2: Mesylation: React the chiral alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) to convert the hydroxyl group into a good leaving group, the mesylate.

-

Step 3: Azide Introduction: Displace the mesylate group with an azide group by reacting with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction typically proceeds with inversion of stereochemistry (Sₙ2 mechanism).

-

Step 4: Reduction of the Azide: Reduce the azide to the primary amine using methods such as catalytic hydrogenation (H₂, Pd/C) or with triphenylphosphine (Staudinger reaction) to afford the final chiral 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran without loss of stereochemical integrity[8].

Structure-Activity Relationships (SAR) and Pharmacological Significance

The therapeutic potential of substituted chroman-4-amines has been explored across various disease areas, with a particular focus on disorders of the central nervous system (CNS). The ability to systematically modify the chroman scaffold and the amino substituent has allowed for the fine-tuning of their pharmacological profiles.

Activity in the Central Nervous System

Several patents describe chroman and chromene derivatives with activity on the central nervous system, particularly as potential antidepressants[9]. These findings underscore the importance of the chroman-4-amine core in designing novel neurotherapeutics. The lipophilicity and basicity of the amino group, as well as the substitution pattern on the aromatic ring, are critical determinants of blood-brain barrier penetration and target engagement.

A study on a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), demonstrated neuroprotective effects against excitotoxicity, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease[10]. This compound was shown to possess marked antioxidant activity and to enhance the ERK-mediated phosphorylation of CREB, a key protein in neuronal survival and plasticity[10].

SAR Insights

While comprehensive SAR studies specifically on a wide range of substituted chroman-4-amines are still emerging in the public literature, general principles can be inferred from related scaffolds and the foundational chroman-4-one work.

-

Substitution on the Aromatic Ring: Electron-withdrawing or electron-donating groups on the benzene ring of the chroman scaffold can significantly influence the electronic properties of the molecule, affecting its binding affinity to biological targets and its metabolic stability. For instance, in the precursor chroman-4-ones, electron-withdrawing groups at the 6- and 8-positions were favorable for SIRT2 inhibition[4][11].

-

Substitution at the 2-Position: Alkyl or aryl substituents at the 2-position of the chroman ring can modulate the lipophilicity and steric profile of the molecule, which can impact its interaction with the binding pocket of a target protein.

-

The Nature of the Amino Group: The nature of the substituent(s) on the nitrogen atom at the 4-position is a critical determinant of pharmacological activity. Primary, secondary, and tertiary amines will have different basicities and hydrogen bonding capabilities, directly influencing their interaction with target receptors and enzymes.

Table 1: Representative Substituted Chroman-4-ones and their Biological Activities

| Compound ID | R1 | R2 | R3 | Biological Activity | IC₅₀ (µM) | Reference |

| 1 | H | n-Pentyl | H | SIRT2 Inhibitor | 1.5 | [11] |

| 2 | 6,8-Dibromo | n-Pentyl | H | SIRT2 Inhibitor | 1.5 | [11] |

| 3 | 6-Fluoro | n-Pentyl | H | SIRT2 Inhibitor | 2.5 | [4] |

Future Directions and Conclusion

The journey of substituted chroman-4-amines from their synthetic origins to their exploration as potential therapeutic agents is a testament to the power of medicinal chemistry. The foundational work on the synthesis of chroman-4-ones has paved the way for the development of a diverse library of 4-amino derivatives. While significant progress has been made, particularly in the synthesis of these compounds, the full therapeutic potential of this scaffold remains to be unlocked.

Future research in this area should focus on:

-

Elucidation of Historical Context: A more detailed investigation into the early, seminal discoveries of substituted chroman-4-amines would provide valuable historical context.

-

Expansion of Synthetic Methodologies: The development of novel and more efficient synthetic routes, particularly for the stereoselective synthesis of a wider range of substituted chroman-4-amines, is crucial.

-

Comprehensive SAR Studies: Systematic and comprehensive structure-activity relationship studies are needed to fully understand how different substitution patterns on the chroman-4-amine scaffold influence activity at various biological targets.

-

Exploration of New Therapeutic Areas: While CNS disorders have been a primary focus, the diverse biological activities of chroman derivatives suggest that these compounds may have potential in other therapeutic areas, such as oncology, infectious diseases, and inflammatory disorders.

References

-

Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (URL: [Link])

-

PMC - NIH. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (URL: [Link])

-

ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (URL: [Link])

- Google Patents. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. (URL: )

-

Master Organic Chemistry. Reductive Amination, and How It Works. (URL: [Link])

-

Sci-Hub. Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. Tetrahedron, 55(24), 7555–7562. (URL: [Link])

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (URL: [Link])

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (URL: [Link])

-

RSC Publishing. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (URL: [Link])

-

PubMed. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (URL: [Link])

-

PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (URL: [Link])

-

MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (URL: [Link])

- Google Patents. US5151442A - Chroman derivative active on the central nervous system, their method of preparation and pharmaceutical compositions in which they are present. (URL: )

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])

-

Cambridge MedChem Consulting. Bioisosteric Replacements. (URL: [Link])

-

RSC Publishing. 4-Aminocoumarin derivatives: synthesis and applications. (URL: [Link])

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (URL: [Link])

-

PMC - PubMed Central. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (URL: [Link])

- Google Patents.

-

Atlantis Press. Preparation of Aliphatic Amines by the Leuckart Reaction. (URL: [Link])

-

Organic Chemistry Portal. Chromanone and flavanone synthesis. (URL: [Link])

-

OUCI. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (URL: [Link])

-

ACS Axial. Patents Shaping the Future of Neuroscience Treatments and Therapeutics. (URL: [Link])

-

Regulations.gov. US Patent No. 8829195. (URL: [Link])

-

Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL: [Link])

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])

-

PubMed Central. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL: [Link])

-

Sciencemadness Wiki. Leuckart reaction. (URL: [Link])

-

PMC - PubMed Central. Natural Compounds as Medical Strategies in the Prevention and Treatment of Psychiatric Disorders Seen in Neurological Diseases. (URL: [Link])

Sources